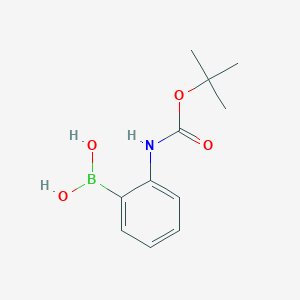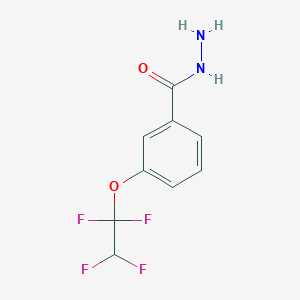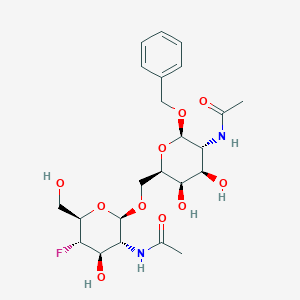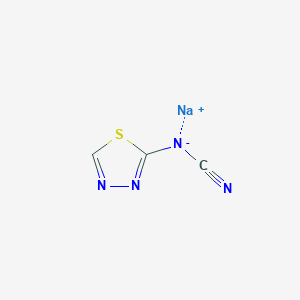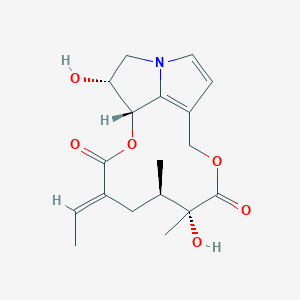
Dehydroanacrotine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dehydroanacrotine (DHAn) is a natural compound that belongs to the family of alkaloids. It was first isolated from the roots of the plant Anacrotine paniculata, which is commonly found in China and India. DHAn has gained significant attention in recent years due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of Dehydroanacrotine is not fully understood. However, studies have shown that Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells.
Biochemische Und Physiologische Effekte
Dehydroanacrotine has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Dehydroanacrotine has also been shown to induce apoptosis in cancer cells, which is the programmed cell death of cancer cells. Additionally, Dehydroanacrotine has been found to have a positive effect on the immune system, increasing the production of natural killer (NK) cells and enhancing their cytotoxic activity.
Vorteile Und Einschränkungen Für Laborexperimente
Dehydroanacrotine has several advantages for lab experiments. It is readily available and can be easily synthesized or extracted from natural sources. Dehydroanacrotine is also stable and can be stored for long periods without degradation. However, Dehydroanacrotine has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, Dehydroanacrotine is not widely available commercially, which can limit its use in experiments.
Zukünftige Richtungen
There are several future directions for Dehydroanacrotine research. First, further studies are needed to fully understand the mechanism of action of Dehydroanacrotine. This will help to identify potential targets for therapeutic intervention. Second, more research is needed to investigate the potential therapeutic applications of Dehydroanacrotine, including its use in the treatment of autoimmune diseases and cancer. Finally, the development of new synthesis methods for Dehydroanacrotine will help to increase its availability and facilitate further research.
Conclusion
In conclusion, Dehydroanacrotine is a natural compound with potential therapeutic properties. It has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine exerts its effects through various pathways, including the modulation of immune cells, the inhibition of pro-inflammatory cytokines, and the induction of apoptosis in cancer cells. Dehydroanacrotine has several advantages for lab experiments, including its availability and stability. However, its mechanism of action is not fully understood, and more research is needed to investigate its potential therapeutic applications.
Synthesemethoden
Dehydroanacrotine can be synthesized through various methods, including chemical synthesis and isolation from natural sources. The chemical synthesis of Dehydroanacrotine involves the use of several chemical reagents to produce the compound. However, the isolation of Dehydroanacrotine from natural sources is the most common method used. This involves the extraction of the compound from the roots of Anacrotine paniculata using various solvents and purification techniques.
Wissenschaftliche Forschungsanwendungen
Dehydroanacrotine has been the subject of numerous scientific studies due to its potential therapeutic properties. It has been found to possess anti-inflammatory, anti-cancer, and anti-tumor properties. Dehydroanacrotine has also been shown to have a positive effect on the immune system, making it a potential candidate for the treatment of various autoimmune diseases.
Eigenschaften
CAS-Nummer |
111844-46-3 |
|---|---|
Produktname |
Dehydroanacrotine |
Molekularformel |
C18H23NO6 |
Molekulargewicht |
349.4 g/mol |
IUPAC-Name |
(1S,4E,6R,7R,16R)-4-ethylidene-7,16-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadeca-11(17),12-diene-3,8-dione |
InChI |
InChI=1S/C18H23NO6/c1-4-11-7-10(2)18(3,23)17(22)24-9-12-5-6-19-8-13(20)15(14(12)19)25-16(11)21/h4-6,10,13,15,20,23H,7-9H2,1-3H3/b11-4+/t10-,13-,15-,18-/m1/s1 |
InChI-Schlüssel |
AJPUVLCTVZSDCX-QZYMSODOSA-N |
Isomerische SMILES |
C/C=C/1\C[C@H]([C@@](C(=O)OCC2=C3[C@@H]([C@@H](CN3C=C2)O)OC1=O)(C)O)C |
SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C |
Kanonische SMILES |
CC=C1CC(C(C(=O)OCC2=C3C(C(CN3C=C2)O)OC1=O)(C)O)C |
Synonyme |
dehydroanacrotine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




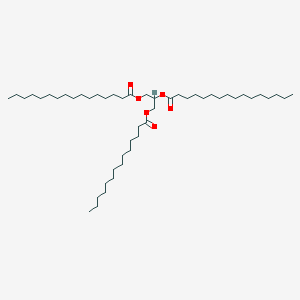
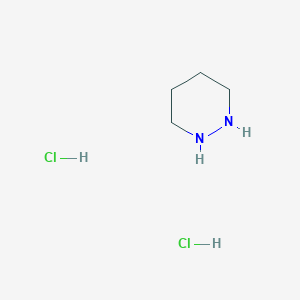
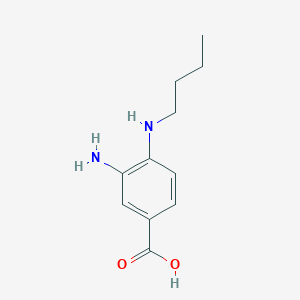
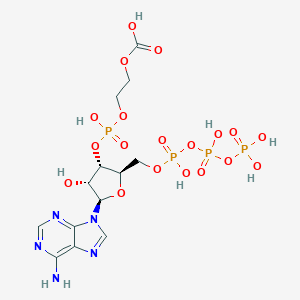

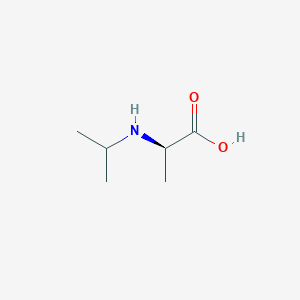
![5-Chloro-4-methylidenebicyclo[3.2.0]heptan-6-one](/img/structure/B55242.png)
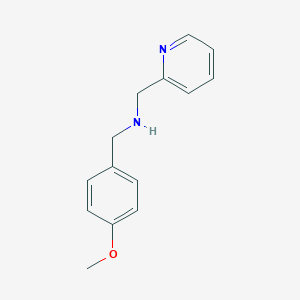
![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)
